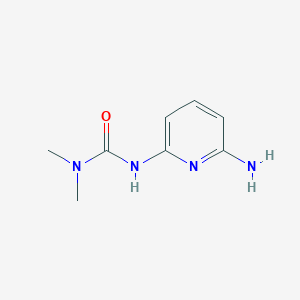
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol
Overview
Description
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is characterized by its chromen-2-one core structure, which is substituted with a hydroxy and methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with a suitable chromone derivative. One common method includes the use of a base-catalyzed reaction, where the aldehyde and chromone are reacted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone derivatives depending on the electrophile used
Scientific Research Applications
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol involves its ability to interact with various molecular targets:
Antioxidant Activity: It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methoxybenzophenone: Known for its use in sunscreens due to its UV-absorbing properties.
2-hydroxy-4-methoxyacetophenone: Used in the synthesis of various pharmaceuticals and as a flavoring agent
Uniqueness
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol is unique due to its chromen-2-one core structure, which imparts distinct biological activities compared to other similar compounds. Its combination of hydroxy and methoxy groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .
Properties
CAS No. |
68178-63-2 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C16H14O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-8,17-18H,9H2,1H3 |
InChI Key |
CXCORJXYCPSBSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8707200.png)




![4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)-n-phenylbenzamide](/img/structure/B8707222.png)



![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B8707262.png)

